

An In-depth Technical Guide to the Methyl Ester of 3-Hydroxydecanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3-hydroxydecanoate

Cat. No.: B142741

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methyl ester of 3-hydroxydecanoic acid, a derivative of the naturally occurring 3-hydroxydecanoic acid, is a molecule of significant interest in various scientific fields. It serves as a crucial monomer unit in the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable and biocompatible polyesters produced by various microorganisms.^{[1][2]} The parent compound, 3-hydroxydecanoic acid, also known as myrmicacin, exhibits notable biological activities, including antibacterial properties.^{[3][4]} This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological significance of the methyl ester of 3-hydroxydecanoic acid, with a focus on its chemical properties, experimental protocols, and relevant biological pathways.

Chemical and Physical Properties

The methyl ester of 3-hydroxydecanoic acid is a C11 fatty acid methyl ester. Its fundamental properties are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Physical Properties

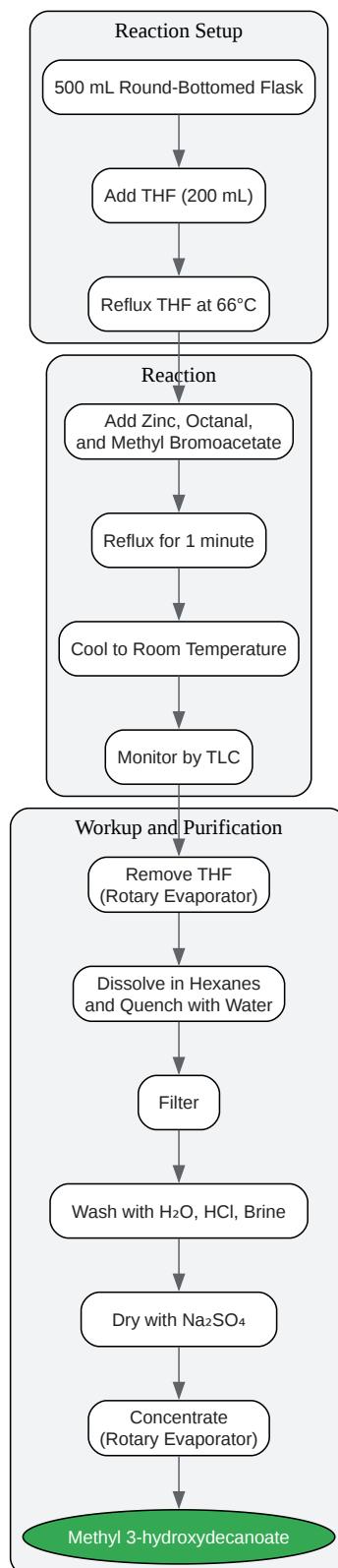
Property	Value	Source
Molecular Formula	C ₁₁ H ₂₂ O ₃	[4] [5] [6]
Molecular Weight	202.29 g/mol	[4] [5] [6]
CAS Number	62675-82-5	[4] [5] [6]
Appearance	Liquid	[4]
Purity	>98%	
Solubility	Soluble in Chloroform, Ethanol, Methanol	[4]
Storage Temperature	-20°C	[7]

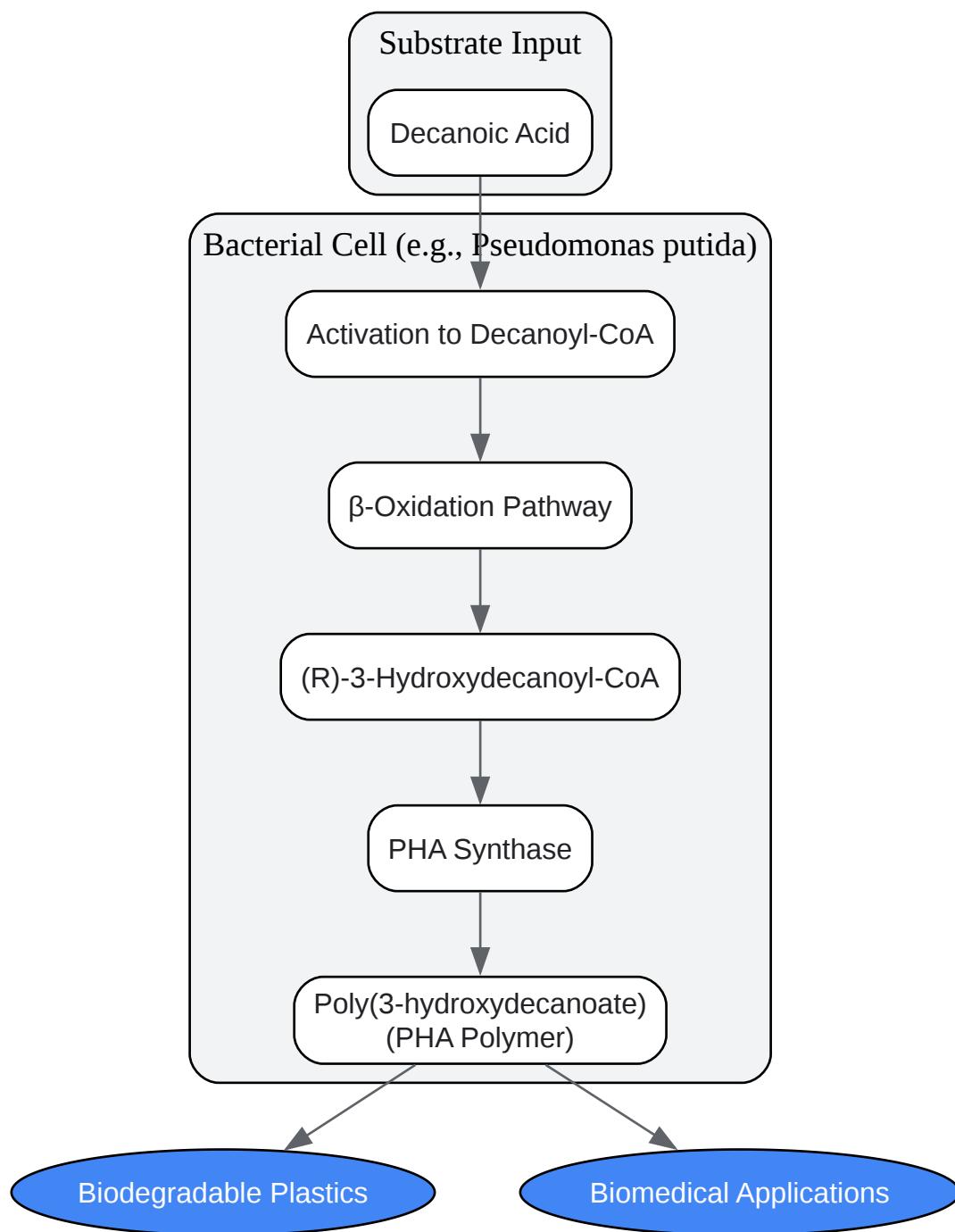
Table 2: Spectroscopic and Chromatographic Data

Data Type	Value/Information	Source
IUPAC Name	methyl 3-hydroxydecanoate	[6]
SMILES	CCCCCCCC(CC(=O)OC)O	[6]
InChI	InChI=1S/C11H22O3/c1-3-4-5-6-7-8-10(12)9-11(13)14-2/h10,12H,3-9H2,1-2H3	[4] [6]
InChIKey	UBVACUZVNTVHTE-UHFFFAOYSA-N	[4] [6]
¹³ C NMR	Data available in Wiley-VCH GmbH SpectraBase	[6]
GC-MS	Data available in NIST Mass Spectrometry Data Center	[6]
Kovats Retention Index	1430 (Standard non-polar)	[6]

Synthesis and Experimental Protocols

The synthesis of the methyl ester of 3-hydroxydecanoic acid can be achieved through various organic reactions. One of the well-documented methods is the Reformatsky reaction.


Reformatsky Reaction


A common and effective method for synthesizing β -hydroxy esters is the Reformatsky reaction. This reaction involves the reaction of an aldehyde or ketone with an α -halo ester in the presence of zinc metal.

Experimental Protocol: Synthesis via Reformatsky Reaction[5]

- Materials and Equipment:
 - 500 mL round-bottomed flask
 - Condenser (30 cm)
 - Magnetic stirrer and stir bar
 - Sand bath
 - Tetrahydrofuran (THF), 200 mL
 - Zinc granules, 6.5 g (0.1 mol)
 - Octanal, 0.1 mol
 - Methyl bromoacetate, 0.2 mol
 - Hexanes
 - Deionized water
 - 1 M Hydrochloric acid (HCl)
 - Brine (saturated NaCl solution)
 - Sodium sulfate (Na_2SO_4)

- Rotary evaporator
- Thin Layer Chromatography (TLC) supplies (eluent: hexanes-EtOAc, 80:20)
- Procedure:
 - Add 200 mL of THF to an oven-dried 500 mL round-bottomed flask equipped with a condenser.
 - Rapidly stir the THF and bring it to reflux (66 °C) using a sand bath.
 - Temporarily remove the condenser and add 6.5 g of zinc granules to the hot solvent.
 - Rapidly add the octanal (0.1 mol) and methyl bromoacetate (0.2 mol) to the reaction mixture.
 - Immediately reattach the condenser; rapid boiling should occur.
 - Allow the reaction to reflux for 1 minute, then remove the flask from the heat and let it cool to room temperature while stirring.
 - Monitor the reaction completion by TLC (eluent: hexanes-EtOAc, 80:20); the reaction is typically complete within 20 minutes.
 - Remove the excess THF under reduced pressure using a rotary evaporator.
 - Dissolve the resulting brown oil in hexanes and quench with deionized water, which will form a yellow precipitate.
 - Filter the mixture and wash the hexane layer with 100 mL of deionized water, twice with 50 mL of 1 M HCl, once with 100 mL of deionized water, and once with 50 mL of brine.
 - Dry the organic layer with anhydrous sodium sulfate (Na_2SO_4).
 - Remove the hexanes under reduced pressure to yield the final product.
- Expected Yield: 86-95%

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dodecanoic acid,3-hydroxy-, methyl ester | Benchchem [benchchem.com]
- 2. 3-hydroxy Decanoic Acid methyl ester - CAS:62675-82-5 - KKL Med Inc. [m.kklmed.com]
- 3. METHYL 3-HYDROXYDECANOATE | 62675-82-5 [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. METHYL 3-HYDROXYDECANOATE synthesis - chemicalbook [chemicalbook.com]
- 6. Methyl 3-hydroxydecanoate | C11H22O3 | CID 521747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-3-Hydroxydecanoic Acid Methyl Ester, 56618-58-7 | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Methyl Ester of 3-Hydroxydecanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b142741#methyl-ester-of-3-hydroxydecanoic-acid-discovery>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com